molecular formula C10H13N4O6PS B12071463 2'-Deoxyinosine-5'-O-monophosphorothioate CAS No. 771477-45-3

2'-Deoxyinosine-5'-O-monophosphorothioate

Cat. No.: B12071463
CAS No.: 771477-45-3
M. Wt: 348.27 g/mol
InChI Key: OIMZIMLEKJDIHK-RRKCRQDMSA-N
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Description

2’-Deoxyinosine-5’-O-monophosphorothioate is a nucleoside monophosphate analogue where one of the phosphate oxygen atoms is replaced by sulfur. This modification makes it a valuable tool in biochemical research, particularly in the study of enzyme interactions and cellular processes involving nucleotides .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2’-Deoxyinosine-5’-O-monophosphorothioate typically involves the phosphorylation of 2’-deoxyinosine with a phosphorothioate reagent. The reaction conditions often include the use of protective groups to ensure selective phosphorylation and the use of catalysts to enhance the reaction efficiency .

Industrial Production Methods: While specific industrial production methods are not widely documented, the compound is generally produced in research laboratories using standard organic synthesis techniques. The process involves multiple steps, including the protection of functional groups, phosphorylation, and deprotection .

Chemical Reactions Analysis

Types of Reactions: 2’-Deoxyinosine-5’-O-monophosphorothioate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2’-Deoxyinosine-5’-O-monophosphorothioate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2’-Deoxyinosine-5’-O-monophosphorothioate involves its interaction with enzymes that recognize nucleoside monophosphates. The sulfur atom in the phosphorothioate group can form disulfide bonds with thiol groups in proteins, affecting enzyme activity. This interaction can inhibit or modulate the function of enzymes involved in nucleotide metabolism and signaling pathways .

Comparison with Similar Compounds

    2’-Deoxyinosine-5’-O-monophosphate: The parent compound without the sulfur modification.

    2’-Deoxyadenosine-5’-O-monophosphorothioate: Another nucleoside monophosphate analogue with a similar sulfur modification.

Uniqueness: 2’-Deoxyinosine-5’-O-monophosphorothioate is unique due to the presence of the sulfur atom in the phosphorothioate group, which imparts distinct chemical and biological properties. This modification allows it to act as a competitive inhibitor or regulator of enzymes that interact with nucleoside monophosphates, making it a valuable tool in biochemical research .

Properties

CAS No.

771477-45-3

Molecular Formula

C10H13N4O6PS

Molecular Weight

348.27 g/mol

IUPAC Name

9-[(2R,4S,5R)-5-(dihydroxyphosphinothioyloxymethyl)-4-hydroxyoxolan-2-yl]-1H-purin-6-one

InChI

InChI=1S/C10H13N4O6PS/c15-5-1-7(20-6(5)2-19-21(17,18)22)14-4-13-8-9(14)11-3-12-10(8)16/h3-7,15H,1-2H2,(H,11,12,16)(H2,17,18,22)/t5-,6+,7+/m0/s1

InChI Key

OIMZIMLEKJDIHK-RRKCRQDMSA-N

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=CNC3=O)COP(=S)(O)O)O

Canonical SMILES

C1C(C(OC1N2C=NC3=C2N=CNC3=O)COP(=S)(O)O)O

Origin of Product

United States

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